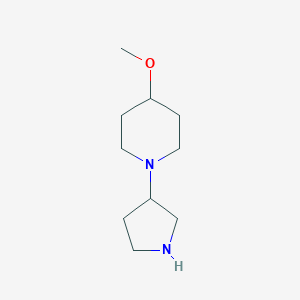

4-Methoxy-1-(pyrrolidin-3-yl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1-pyrrolidin-3-ylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-13-10-3-6-12(7-4-10)9-2-5-11-8-9/h9-11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDVBJSTRUWUDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Methoxy 1 Pyrrolidin 3 Yl Piperidine

De Novo Synthetic Routes and Pathway Design

Multi-Step Synthesis Strategies for the Core Piperidine (B6355638) Scaffold

The construction of the piperidine ring is a foundational aspect of the synthesis. Several established methods can be employed to generate this six-membered heterocycle.

Catalytic Hydrogenation of Pyridine (B92270) Derivatives: One of the most direct routes involves the reduction of substituted pyridines. For instance, hydrogenation of a 4-methoxypyridine (B45360) precursor over catalysts like platinum, palladium, or nickel can yield the saturated piperidine ring. nih.gov This method is often efficient but may require high pressure and temperature, and the catalyst choice is crucial to avoid side reactions. nih.gov Heterogeneous catalysts, such as ruthenium-based systems, have been developed for the diastereoselective cis-hydrogenation of substituted pyridines. nih.gov

Cyclization Reactions: Piperidines can be formed through various cyclization strategies. A common approach is the reaction of primary amines with dihaloalkanes, such as 1,5-dibromopentane, via intramolecular nucleophilic substitution. mdpi.combeilstein-journals.org Another powerful method is the double reductive amination of 1,5-dicarbonyl compounds, like glutaraldehyde, with an amine, which constructs the piperidine skeleton in a single step. chim.itnih.gov

Aza-Michael Addition: The synthesis of 4-piperidone (B1582916) scaffolds, which are key precursors, can be achieved through aza-Michael reactions. For example, the reaction of divinyl ketones with a primary amine leads to the formation of substituted 4-piperidones, which can be further functionalized. nih.govorganic-chemistry.org

Stereoselective Synthesis of the Pyrrolidine (B122466) Moiety

Achieving the correct stereochemistry in the pyrrolidine ring is critical, particularly if chiral variants of the target molecule are desired.

From Chiral Precursors: A widely used approach is to start with naturally occurring, enantiomerically pure compounds like proline or 4-hydroxyproline. nih.gov These precursors possess inherent stereocenters that can be chemically manipulated to produce a variety of substituted pyrrolidines with high stereochemical fidelity. nih.gov

[3+2] Cycloaddition Reactions: Diastereoselective 1,3-dipolar cycloadditions are powerful for constructing densely substituted pyrrolidines. The reaction between an azomethine ylide and a suitable dipolarophile can generate up to four stereogenic centers in a single step with high control. acs.org

Asymmetric Catalysis: Enantioselective methods using chiral catalysts have been developed. For example, palladium-catalyzed hydroarylation can be used to introduce substituents at the 3-position of a pyrroline (B1223166) precursor, leading to 3-aryl pyrrolidines. researchgate.net Similarly, proline-catalyzed asymmetric α-amination of aldehydes followed by reductive amination can produce chiral 3-aminopyrrolidines. acs.org

| Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | L-Proline, 4-Hydroxy-L-proline | Utilizes naturally occurring chirality; predictable stereochemical outcome. | nih.gov |

| 1,3-Dipolar Cycloaddition | Azomethine ylides, Alkenes | Creates multiple stereocenters simultaneously; high diastereoselectivity. | acs.org |

| Palladium-Catalyzed Hydroarylation | N-alkyl pyrrolines, Aryl halides | Direct functionalization of pyrroline ring; good for creating 3-aryl pyrrolidines. | researchgate.net |

| Organocatalytic Amination | Aldehydes, Amines | Metal-free; generates chiral amine precursors for cyclization. | acs.org |

Introduction of the Methoxy (B1213986) Group at the Piperidine Ring

The methoxy group at the C4 position of the piperidine ring is typically introduced using a 4-hydroxypiperidine (B117109) or 4-piperidone precursor.

Williamson Ether Synthesis: The most common and direct method is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This SN2 reaction involves deprotonating the hydroxyl group of an N-protected 4-hydroxypiperidine with a strong base (e.g., sodium hydride) to form an alkoxide. youtube.com This alkoxide then displaces a leaving group from a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), to form the 4-methoxy ether linkage. masterorganicchemistry.comkhanacademy.org

Reduction of a 4-Methoxypyridine: An alternative route is the catalytic hydrogenation of 4-methoxypyridine. The reduction of the aromatic ring to the saturated piperidine scaffold retains the methoxy group at the 4-position. This approach is efficient but depends on the availability of the substituted pyridine starting material.

Coupling Reactions for Pyrrolidine-Piperidine Linkage

The final key transformation is the formation of the C-N bond linking the pyrrolidine and piperidine rings. Two primary methods are suitable for this step.

Reductive Amination: This is a highly effective method for forming C-N bonds. organic-chemistry.orgacsgcipr.org The reaction involves the condensation of the secondary amine of 4-methoxypiperidine (B1585072) with a ketone on the pyrrolidine ring (e.g., N-Boc-3-oxopyrrolidine). This forms an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride to yield the tertiary amine product. organic-chemistry.orgacsgcipr.orgnih.gov

Nucleophilic Substitution (N-Alkylation): An alternative strategy is a direct SN2 N-alkylation. researchgate.net In this approach, 4-methoxypiperidine acts as the nucleophile, displacing a leaving group (such as a tosylate, mesylate, or halide) from the C3 position of a suitably protected pyrrolidine ring. researchgate.netchemicalforums.com The reaction is typically carried out in the presence of a non-nucleophilic base, like potassium carbonate or diisopropylethylamine, to neutralize the acid formed during the reaction. researchgate.net

| Reaction | Pyrrolidine Precursor | Piperidine Precursor | Key Reagents | Reference |

|---|---|---|---|---|

| Reductive Amination | N-Boc-3-oxopyrrolidine | 4-Methoxypiperidine | NaBH(OAc)3, Acetic Acid | organic-chemistry.orgacsgcipr.org |

| Nucleophilic Substitution | N-Boc-3-(tosyloxy)pyrrolidine | 4-Methoxypiperidine | K2CO3, DMF | researchgate.net |

Precursor Synthesis and Intermediate Characterization

Synthesis of N-Boc-4-methoxypiperidine: A common route starts with commercially available 1-Boc-4-piperidone. google.com The ketone is first reduced to the corresponding alcohol, 1-Boc-4-hydroxypiperidine, using a reducing agent like sodium borohydride. Subsequent O-methylation via the Williamson ether synthesis, using sodium hydride and methyl iodide, yields the desired precursor. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen, preventing it from interfering in the O-methylation step.

Synthesis of N-Boc-3-(tosyloxy)pyrrolidine: This precursor for the nucleophilic substitution route can be prepared from N-Boc-3-hydroxypyrrolidine. The hydroxyl group is converted into a good leaving group by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.

Throughout the synthesis, intermediates would be characterized using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to confirm the structure and connectivity of atoms. Mass Spectrometry (MS) would verify the molecular weight of the intermediates, and Infrared (IR) spectroscopy would identify key functional groups.

Optimization of Reaction Conditions and Yield Enhancement

To maximize the efficiency of the synthesis, each step must be optimized. This involves systematically varying reaction parameters to achieve the highest possible yield and purity.

For the crucial coupling step, several factors can be fine-tuned:

Solvent: In reductive amination, solvents like dichloromethane (B109758) (DCM), dichloroethane (DCE), or tetrahydrofuran (B95107) (THF) are common. For N-alkylation, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often preferred to facilitate the SN2 reaction. researchgate.net

Reducing Agent: For reductive amination, the choice of reducing agent is critical. Sodium triacetoxyborohydride is often favored due to its mildness and tolerance of slightly acidic conditions which promote iminium ion formation. acsgcipr.org

Temperature: Most reductive aminations and N-alkylations are initially performed at room temperature. researchgate.net However, gentle heating may be required to drive the reaction to completion, especially if sterically hindered substrates are involved. chemicalforums.com

Stoichiometry: The molar ratio of the reactants is important. Using a slight excess of one reagent can help ensure the complete consumption of a more valuable precursor. researchgate.net

Base: In N-alkylation reactions, the choice and amount of base can significantly impact the reaction rate and prevent the formation of byproduct salts that might inhibit the reaction. researchgate.net

| Parameter | Reductive Amination | Nucleophilic Substitution (N-Alkylation) | Impact on Yield/Purity |

|---|---|---|---|

| Solvent Choice | DCE, THF, MeOH | DMF, Acetonitrile, DMSO | Affects solubility of reagents and stability of intermediates. |

| Temperature | 0°C to Room Temp | Room Temp to 80°C | Controls reaction rate versus side-product formation. |

| Catalyst/Base | Acetic Acid (catalyst) | K2CO3, DIPEA (base) | Acid catalyzes imine formation; base neutralizes acid byproduct. |

| Reagent Stoichiometry | 1.0-1.2 eq. amine | 1.0-1.5 eq. alkylating agent | Drives reaction to completion and minimizes unreacted starting material. |

Alternative Synthetic Approaches and Green Chemistry Principles in Synthesis

The conventional synthesis of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine typically involves the reductive amination of a 3-pyrrolidinone (B1296849) precursor with 4-methoxypiperidine or the direct coupling of 3-aminopyrrolidine (B1265635) with a suitable piperidine derivative. While effective, these methods often rely on harsh reducing agents, multi-step processes involving protecting groups, and significant solvent usage. In response, alternative synthetic strategies are being explored, guided by the principles of green chemistry, which prioritize atom economy, energy efficiency, and the reduction of hazardous waste.

One promising alternative is the adoption of one-pot, multi-component reactions (MCRs) . MCRs allow for the construction of complex molecules like substituted piperidines from simple precursors in a single step, which significantly reduces reaction time, energy consumption, and waste generation. semanticscholar.orggrowingscience.comresearchgate.net For the target compound, a hypothetical MCR could involve the condensation of an appropriate amine, an aldehyde, and a β-ketoester in the presence of an environmentally benign catalyst, such as sodium lauryl sulfate (SLS) in water, to form a highly functionalized piperidine ring which can then be converted to the desired product. semanticscholar.orgresearchgate.net

Another green approach is the use of catalytic transfer hydrogenation (CTH) . This method often employs non-noble-metal catalysts and uses safer hydrogen donors like formic acid, eliminating the need for high-pressure hydrogen gas. researchgate.net This technique can be applied to the reductive amination step, offering a safer and more sustainable alternative to traditional reducing agents like sodium borohydride. unibe.ch Furthermore, rhodium-catalyzed transfer hydrogenation has been demonstrated for the synthesis of N-aryl piperidines from pyridinium (B92312) salts, showcasing a "reductive transamination" process that could be adapted for related scaffolds. nih.gov

Electrochemical synthesis represents a frontier in green chemistry, utilizing electricity to drive chemical reactions. beilstein-journals.orgd-nb.inforesearchgate.net Electroreductive cyclization has been successfully used to synthesize piperidine and pyrrolidine derivatives from imines and terminal dihaloalkanes in a flow microreactor. beilstein-journals.orgd-nb.inforesearchgate.net This method avoids toxic and expensive chemical reagents and can be performed under ambient conditions, offering a significant advantage over conventional thermal processes. beilstein-journals.org

The table below compares these alternative approaches with a conventional reductive amination synthesis, highlighting their alignment with green chemistry principles.

| Synthetic Strategy | Key Reagents/Conditions | Potential Green Chemistry Advantages | Relevant Findings |

| Conventional Reductive Amination | 3-aminopyrrolidine, 4-piperidone, NaBH(OAc)₃, Dichloroethane | Established method | Often requires stoichiometric, hazardous reagents and chlorinated solvents. |

| One-Pot Multi-Component Reaction | Aldehydes, amines, β-ketoesters, SLS catalyst, water | High atom economy, reduced steps, use of water as a solvent, operational simplicity. semanticscholar.orggrowingscience.com | Effective for creating highly substituted piperidines; avoids protection/deprotection steps. semanticscholar.org |

| Catalytic Transfer Hydrogenation | Formic acid or other H₂ donors, non-noble metal catalysts (e.g., Ni, Co) | Avoids high-pressure H₂ gas, uses safer hydrogen sources, potential for catalyst recycling. researchgate.netnih.gov | Rhodium catalysts have shown efficacy in related reductive transamination reactions. nih.gov |

| Electrochemical Synthesis | Electricity, imine precursors, flow microreactor | Eliminates chemical oxidants/reductants, mild reaction conditions, high efficiency. beilstein-journals.orgd-nb.info | Successfully applied to the synthesis of piperidine and pyrrolidine rings from simple precursors. researchgate.net |

These alternative methodologies demonstrate a clear path toward more sustainable and efficient production of this compound and related heterocyclic compounds, aligning with the modern imperatives of chemical synthesis. nih.govchemsrc.com

Exploration of Novel Derivatization Strategies from Key Intermediates

The structural framework of this compound offers multiple avenues for chemical modification, primarily by leveraging its key synthetic intermediates. The most versatile of these is the 3-aminopyrrolidine moiety, often used in its N-Boc protected form (1-Boc-3-aminopyrrolidine) to facilitate selective reactions. google.commedchemexpress.comsigmaaldrich.com This intermediate serves as a valuable scaffold for generating diverse libraries of analogs for structure-activity relationship (SAR) studies.

One primary derivatization strategy involves N-acylation and N-sulfonylation of the primary amine at the 3-position of the pyrrolidine ring. This allows for the introduction of a wide array of functional groups. For instance, reaction with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) can append substituted aryl, heteroaryl, or aliphatic chains. This approach was utilized in the synthesis of novel 3-aminopyrrolidine derivatives as potent antagonists for the human chemokine receptor 2 (hCCR2), demonstrating the utility of this strategy in medicinal chemistry. nih.gov

Another key strategy is reductive amination using the 3-aminopyrrolidine intermediate itself as the amine component. Reacting it with a diverse range of aldehydes and ketones can introduce complex substituents. This method is fundamental to building molecules where the pyrrolidine core is linked to other cyclic or acyclic systems, expanding the chemical space around the parent structure.

Furthermore, the pyrrolidine ring can be constructed from acyclic precursors, allowing for modifications to be incorporated at an earlier stage. For example, iridium-catalyzed reductive generation of azomethine ylides from amides allows for [3+2] dipolar cycloadditions to form highly substituted pyrrolidines in a controlled manner. acs.org This enables the synthesis of analogs with varied substitution patterns directly on the pyrrolidine ring that would be difficult to achieve through functionalization of the pre-formed heterocycle.

The table below outlines several derivatization strategies starting from key intermediates related to the synthesis of this compound.

| Key Intermediate | Derivatization Strategy | Reagents/Reaction Type | Potential Novel Analogs |

| N-Boc-3-aminopyrrolidine | N-Acylation / N-Sulfonylation | Acyl chlorides, sulfonyl chlorides, carboxylic acids + coupling agents | Amide and sulfonamide derivatives with diverse aryl, heteroaryl, or alkyl substituents. |

| N-Boc-3-aminopyrrolidine | Reductive Amination | Various aldehydes and ketones with a reducing agent (e.g., NaBH(OAc)₃) | Analogs with new N-alkyl or N-arylalkyl groups at the 3-amino position. |

| N-Boc-3-pyrrolidinone | Nucleophilic Addition | Grignard reagents, organolithium reagents followed by reduction | C-3 substituted pyrrolidine analogs with novel alkyl, aryl, or vinyl groups. |

| N-Boc-3-pyrrolidinone | Wittig or Horner-Wadsworth-Emmons Olefination | Phosphonium ylides, phosphonate (B1237965) esters | Analogs with exocyclic double bonds at the C-3 position, which can be further functionalized. |

By employing these strategies, chemists can systematically modify the structure of this compound to explore its chemical properties and potential applications. The use of versatile intermediates like 3-aminopyrrolidine and 3-pyrrolidinone is central to creating novel molecular architectures. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies of 4 Methoxy 1 Pyrrolidin 3 Yl Piperidine

Quantum Chemical Calculations on Molecular Geometry and Conformation

Quantum chemical calculations are pivotal in elucidating the three-dimensional structure and conformational landscape of molecules like 4-Methoxy-1-(pyrrolidin-3-yl)piperidine. These computational methods, such as Density Functional Theory (DFT), provide insights into the stable arrangements of atoms in space, which are crucial for understanding the molecule's physical and chemical properties.

Conformational Analysis of Piperidine (B6355638) and Pyrrolidine (B122466) Rings

The conformational flexibility of this compound is primarily dictated by the puckering of its two heterocyclic rings: the piperidine and the pyrrolidine moieties.

The pyrrolidine ring , being a five-membered ring, exhibits a higher degree of flexibility and typically adopts envelope or twist (half-chair) conformations. beilstein-journals.org The specific conformation is influenced by the substitution pattern. In the case of this compound, the attachment to the piperidine ring at the 3-position of the pyrrolidine ring will favor a conformation that minimizes steric clashes between the two rings. Quantum chemical calculations can predict the relative energies of these different conformers, identifying the most probable shapes of the molecule. beilstein-journals.org

| Ring System | Predicted Stable Conformation | Key Dihedral Angles (Hypothetical) | Relative Energy (kcal/mol) (Hypothetical) |

|---|---|---|---|

| Piperidine | Chair (Equatorial Methoxy) | C2-N1-C6-C5: -55.2° | 0.0 |

| Piperidine | Chair (Axial Methoxy) | C2-N1-C6-C5: -50.1° | 1.8 |

| Piperidine | Twist-Boat | C2-N1-C6-C5: 30.5° | 5.5 |

| Pyrrolidine | Envelope | C2'-N1'-C5'-C4': 25.8° | 0.0 |

| Pyrrolidine | Twist | C2'-N1'-C5'-C4': -15.3° | 0.9 |

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule dictates its reactivity. Computational methods provide valuable tools to analyze the distribution of electrons and predict how the molecule will interact with other chemical species.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the one in the pyrrolidine ring due to its secondary amine nature, and to a lesser extent on the oxygen atom of the methoxy (B1213986) group. The LUMO, on the other hand, would likely be distributed more diffusely over the carbon skeleton. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.

| Orbital | Energy (eV) (Hypothetical) | Primary Localization | Predicted Role in Reactivity |

|---|---|---|---|

| HOMO | -6.2 | Pyrrolidine Nitrogen, Methoxy Oxygen | Nucleophilic attack, protonation site |

| LUMO | 1.5 | Piperidine and Pyrrolidine C-H bonds | Accepting electrons in reactions |

| HOMO-LUMO Gap | 7.7 | - | Indicates high kinetic stability |

Electrostatic Potential Surface Mapping

An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution in a molecule. researchgate.netchemrxiv.org It is generated by calculating the electrostatic potential at the electron density surface. Different colors on the ESP map indicate different potential values: red typically represents regions of negative potential (electron-rich), while blue indicates areas of positive potential (electron-poor).

For this compound, the ESP map would likely show negative potential (red/orange) around the nitrogen atoms and the oxygen atom of the methoxy group, highlighting these as the most probable sites for electrophilic attack or hydrogen bond acceptance. researchgate.net Conversely, the hydrogen atoms attached to carbons, particularly those adjacent to the nitrogen atoms, would exhibit a more positive potential (blue/green), making them susceptible to nucleophilic interactions.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations can identify stable conformers, molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation would reveal the transitions between different ring conformations (e.g., chair-flipping of the piperidine ring, puckering of the pyrrolidine ring) and the rotation around the bond connecting the two rings. By simulating the molecule in a solvent, such as water, one can also observe how the solvent molecules interact with the compound and influence its conformational preferences. This detailed understanding of the molecule's dynamic behavior is crucial for predicting its interactions with biological targets. The simulation would track how key dihedral angles and intermolecular distances change over the course of the simulation, providing a statistical representation of the conformational landscape.

Ligand-Target Interaction Modeling (Autotaxin)

The interaction of small molecule inhibitors with autotaxin (ATX), a secreted lysophospholipase D enzyme, is a key area of interest in drug discovery due to the role of the ATX-lysophosphatidic acid (LPA) signaling pathway in various pathological conditions like cancer, fibrosis, and inflammation. nih.govnih.gov Computational modeling serves as a powerful tool to predict and analyze the binding of potential inhibitors, such as this compound, to the active site of ATX.

Molecular docking simulations are employed to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. In the case of this compound, docking studies would be performed using the crystal structure of human autotaxin (also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 or ENPP2). The ATX active site is often described as a T-shaped pocket, comprising a hydrophobic tunnel and a polar active site. nih.govresearchgate.net

For a molecule like this compound, a typical docking protocol would involve preparing the 3D structure of the ligand and the receptor, defining a docking grid encompassing the active site of ATX, and then using a scoring function to evaluate the generated binding poses. The pyrrolidinylpiperidine scaffold is a common motif in various biologically active compounds, and its interaction with ATX would be of considerable interest. nih.govresearchgate.net Studies on similar pyrrolidine derivatives have shown that they can effectively inhibit autotaxin, suggesting that the this compound scaffold has the potential for significant interaction. nih.govresearchgate.net

A hypothetical docking of this compound into the ATX active site could be guided by the binding modes of known inhibitors that share structural similarities. The piperidine and pyrrolidine rings are expected to form key interactions within the binding pocket.

Based on the docking simulations of structurally related pyrrolidine and piperidine-based inhibitors, a plausible binding mode for this compound within the ATX active site can be predicted. The nitrogen atoms of the piperidine and pyrrolidine rings are likely to be involved in crucial hydrogen bonding interactions with amino acid residues in the active site.

Key interactions for analogous inhibitors have been observed with residues such as Thr209 and Asn230. nih.gov The pyrrolidine moiety of this compound could potentially form a hydrogen bond with the side chain of Thr209. The piperidine ring, on the other hand, might orient itself within the hydrophobic tunnel, forming van der Waals interactions with hydrophobic residues. The methoxy group could further influence the binding orientation and affinity through additional interactions.

A summary of potential interactions is presented in the table below:

Table 1: Predicted Interactions of this compound with Autotaxin Residues

| Ligand Moiety | Interacting Residue (Hypothetical) | Interaction Type |

|---|---|---|

| Pyrrolidine N-H | Thr209 | Hydrogen Bond |

| Piperidine Ring | Phe211, Phe275 | Hydrophobic (π-π) |

| Methoxy Group | Asn230 | Hydrogen Bond/Dipole-Dipole |

| Pyrrolidine Ring | Tyr307 | Hydrophobic |

These predicted interactions are based on the binding modes of other small molecule inhibitors of ATX and would require confirmation through more rigorous computational methods or experimental data. nih.gov

While molecular docking provides a qualitative assessment of binding, more accurate predictions of binding affinity can be obtained through methods like Free Energy Perturbation (FEP). FEP is a rigorous computational technique that calculates the difference in free energy between two states, such as the binding of a ligand to a protein.

No specific FEP studies have been published for this compound. However, such a study would involve creating a thermodynamic cycle to calculate the relative binding free energy of this compound compared to a known ATX inhibitor. This would entail a series of molecular dynamics simulations to gradually "perturb" the reference inhibitor into this compound both in solution and when bound to the ATX active site. The results of FEP calculations could provide a more accurate prediction of the binding affinity (e.g., in kcal/mol) and help in prioritizing compounds for synthesis and experimental testing.

In Silico Prediction of Potential Metabolic Pathways (Excluding Human Clinical Data)

In silico tools can be used to predict the metabolic fate of a compound by identifying potential sites of metabolism by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily. chula.ac.thacs.org For this compound, several metabolic pathways can be predicted based on its chemical structure.

The most probable metabolic transformations would involve the piperidine and pyrrolidine rings, as well as the methoxy group. Key predicted metabolic reactions include:

N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the pyrrolidinyl group is a common metabolic pathway for piperidine-containing compounds.

O-demethylation: The methoxy group is susceptible to enzymatic demethylation by CYP enzymes, leading to the formation of a hydroxylated metabolite.

Ring Hydroxylation: The piperidine and pyrrolidine rings can undergo hydroxylation at various positions, mediated by CYP enzymes. Studies on 4-aminopiperidine (B84694) drugs have shown that CYP3A4 is often a major metabolizing enzyme. acs.org

The likelihood of these metabolic pathways can be predicted using various computational models that consider factors such as the reactivity of different atoms and their accessibility to the active sites of metabolizing enzymes.

Table 2: Predicted Metabolic Pathways for this compound

| Metabolic Reaction | Predicted Metabolite | Potential Enzymes |

|---|---|---|

| N-dealkylation | 4-Methoxypiperidine (B1585072) and 3-aminopyrrolidine (B1265635) | CYP3A4, CYP2D6 |

| O-demethylation | 1-(pyrrolidin-3-yl)piperidin-4-ol | CYP2D6 |

| Piperidine Hydroxylation | 4-Methoxy-1-(pyrrolidin-3-yl)piperidin-x-ol | CYP3A4 |

| Pyrrolidine Hydroxylation | 4-Methoxy-1-(x-hydroxypyrrolidin-3-yl)piperidine | CYP3A4 |

These predictions are theoretical and would need to be confirmed by in vitro experiments using liver microsomes or recombinant CYP enzymes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Model Development for Related Chemical Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov While no specific QSAR model for a series containing this compound has been published, the development of such a model would be a valuable tool for optimizing the inhibitory activity against autotaxin.

To develop a QSAR model, a dataset of structurally related compounds with their corresponding ATX inhibitory activities (e.g., IC50 values) would be required. The general steps for developing a QSAR model for a series of pyrrolidinylpiperidine derivatives would be:

Data Set Preparation: A series of analogues of this compound would be synthesized and their ATX inhibitory activity determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, electronic properties).

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

A hypothetical QSAR model might reveal that specific steric or electronic features of the pyrrolidine or piperidine substituents are crucial for potent ATX inhibition. For instance, a model could indicate that electron-withdrawing groups on the piperidine ring enhance activity, while bulky substituents on the pyrrolidine ring are detrimental. Such insights would guide the rational design of novel and more potent autotaxin inhibitors based on the this compound scaffold. nih.gov

Spectroscopic Characterization Techniques for Structural Elucidation of 4 Methoxy 1 Pyrrolidin 3 Yl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the chemical environment of each atom, allowing for the mapping of the entire molecular framework.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons (hydrogen atoms) in a molecule. The spectrum provides information based on chemical shift (position of the signal), integration (area under the signal), and multiplicity (splitting pattern of the signal). For 4-Methoxy-1-(pyrrolidin-3-yl)piperidine, one would expect to observe distinct signals corresponding to each unique proton environment.

Expected ¹H NMR Spectral Features:

Methoxy (B1213986) Group (-OCH₃): A sharp singlet peak, integrating to three protons, would be expected for the methyl protons of the methoxy group. This signal would typically appear in the upfield region of the spectrum (around 3.3 ppm).

Piperidine (B6355638) and Pyrrolidine (B122466) Rings: The protons on the piperidine and pyrrolidine rings would produce a series of complex multiplets in the aliphatic region of the spectrum. The exact chemical shifts and splitting patterns would depend on their specific spatial relationships (axial vs. equatorial) and their proximity to the nitrogen and oxygen atoms.

CH-N Protons: Protons on carbons adjacent to nitrogen atoms would be shifted downfield compared to other aliphatic protons due to the electron-withdrawing effect of nitrogen.

CH-O Proton: The single proton on the carbon bearing the methoxy group in the piperidine ring would also be shifted significantly downfield.

NH Proton: The proton on the secondary amine of the pyrrolidine ring would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

While specific, experimentally determined data for this compound is not available in public scientific literature, the table below outlines the predicted proton environments based on its structure.

| Proton Environment | Expected Multiplicity | Expected Integration |

| Methoxy Protons (-OCH₃) | Singlet (s) | 3H |

| Pyrrolidine Ring Protons | Multiplets (m) | 7H (including NH) |

| Piperidine Ring Protons | Multiplets (m) | 9H |

| Piperidine CH-O Proton | Multiplet (m) | 1H |

Carbon NMR (¹³C NMR) for Carbon Skeleton Assignment

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, which has 10 carbon atoms, up to 10 distinct signals would be expected in the ¹³C NMR spectrum, assuming no accidental chemical shift equivalence.

Expected ¹³C NMR Spectral Features:

Methoxy Carbon (-OCH₃): A signal in the upfield region (typically 50-60 ppm).

C-O Carbon: The carbon atom of the piperidine ring bonded to the methoxy group would appear significantly downfield (typically 70-80 ppm).

C-N Carbons: Carbons directly bonded to nitrogen atoms in both the piperidine and pyrrolidine rings would be found in the range of approximately 40-60 ppm.

Aliphatic Carbons: The remaining methylene (B1212753) (-CH₂-) carbons of the rings would produce signals in the more upfield aliphatic region (typically 20-40 ppm).

The following table summarizes the distinct carbon environments in the molecule.

| Carbon Environment | Number of Carbons |

| Methoxy Carbon (-OCH₃) | 1 |

| Piperidine C-O | 1 |

| Piperidine C-N | 2 |

| Piperidine CH₂ | 2 |

| Pyrrolidine C-N | 2 |

| Pyrrolidine CH-N | 1 |

| Pyrrolidine CH₂ | 1 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To assemble the complete molecular structure and assign all ¹H and ¹³C signals unambiguously, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. It would be used to map the connectivity of protons within the piperidine and pyrrolidine rings, identifying which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is crucial for assigning each carbon signal based on the already-known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over longer ranges (typically two to four bonds). This technique is vital for connecting different fragments of the molecule, for instance, confirming the connection between the pyrrolidine ring and the piperidine ring via the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is essential for determining the stereochemistry and conformational preferences of the molecule, such as the relative orientation of the pyrrolidine substituent on the piperidine ring.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing how it breaks apart.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of the molecular formula of a compound by distinguishing it from other formulas that might have the same nominal mass. For this compound (C₁₀H₂₀N₂O), HRMS would be used to confirm its elemental composition.

Based on its molecular formula, the predicted monoisotopic mass is 184.15756 Da. uni.lu An HRMS experiment would be expected to yield a measured mass that matches this value very closely, confirming the molecular formula. The table below shows predicted m/z values for various protonated and other adducts of the molecule. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 185.16484 |

| [M+Na]⁺ | 207.14678 |

| [M+K]⁺ | 223.12072 |

| [M+NH₄]⁺ | 202.19138 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure, helping to confirm the connectivity of its atoms. nih.govresearchgate.net

For this compound, the protonated molecule ([M+H]⁺, m/z 185.16) would be selected as the precursor ion. Collision-induced dissociation would likely lead to characteristic fragmentation pathways, including:

Cleavage of the C-N bond between the two rings.

Loss of the methoxy group (-OCH₃) from the piperidine ring.

Ring-opening reactions of either the piperidine or pyrrolidine rings.

Analysis of these fragmentation pathways would provide strong evidence to confirm the proposed structure of the molecule. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation corresponds to the vibrational transitions within the molecule. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the methoxy group, the piperidine ring, and the pyrrolidine ring.

The key vibrational modes anticipated in the IR spectrum of this compound are detailed below. The exact positions of these bands can be influenced by the molecular environment and intermolecular interactions.

Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Aliphatic) | Stretching | 2950-2850 | Strong |

| C-H (Aliphatic) | Bending (Scissoring/Bending) | 1470-1440 | Medium |

| C-O (Ether) | Asymmetric Stretching | 1275-1200 | Strong |

| C-O (Ether) | Symmetric Stretching | 1150-1085 | Strong |

| C-N (Tertiary Amine) | Stretching | 1250-1020 | Medium-Weak |

C-H Stretching: Strong absorptions in the 2950-2850 cm⁻¹ region are expected due to the symmetric and asymmetric stretching vibrations of the numerous C-H bonds within the piperidine and pyrrolidine rings, as well as the methyl group of the methoxy moiety.

C-O Stretching: The ether linkage of the methoxy group is expected to produce strong and characteristic bands. An asymmetric C-O-C stretching vibration is anticipated in the 1275-1200 cm⁻¹ range, while a symmetric stretch would likely appear around 1150-1085 cm⁻¹. These are often some of the most intense peaks in the fingerprint region for ethers.

C-N Stretching: The stretching vibrations of the C-N bonds in the tertiary amine environments of the piperidine and pyrrolidine rings typically appear in the fingerprint region, between 1250-1020 cm⁻¹. These bands can sometimes be difficult to distinguish in a complex spectrum due to overlap with other vibrations.

C-H Bending: The various C-H bending (scissoring and rocking) vibrations of the methylene groups in the rings will contribute to a complex pattern of absorptions in the 1470-1440 cm⁻¹ region.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the carbon backbone and symmetric stretches, which are often weak in the IR spectrum.

Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H (Aliphatic) | Stretching | 2950-2850 | Strong |

| C-C | Stretching (Ring) | 1200-800 | Medium-Strong |

| C-N | Stretching | 1250-1020 | Medium |

| C-O | Stretching | 1150-1085 | Medium |

Symmetric Vibrations: The symmetric C-C stretching vibrations within the piperidine and pyrrolidine rings, which might be weak in the IR spectrum, would be expected to produce more intense signals in the Raman spectrum, typically in the 1200-800 cm⁻¹ range.

C-H Stretching: Similar to the IR spectrum, strong peaks corresponding to C-H stretching vibrations are expected in the 2950-2850 cm⁻¹ region.

Complementary Information: By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in a more confident structural assignment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern can be mathematically analyzed to generate a detailed model of the electron density, and thus the atomic positions, within the crystal lattice.

For this compound, a successful single-crystal X-ray diffraction analysis would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the piperidine and pyrrolidine rings (e.g., chair, boat, twist for piperidine; envelope, twist for pyrrolidine) in the solid state.

Stereochemistry: Unambiguous determination of the relative and absolute stereochemistry at the chiral center (position 3 of the pyrrolidine ring).

Intermolecular Interactions: Information about how the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

The successful application of this technique is contingent upon the ability to grow a single crystal of suitable size and quality.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (If Chiral)

The this compound molecule possesses a stereocenter at the 3-position of the pyrrolidine ring, where the piperidine group is attached. This means the compound is chiral and can exist as a pair of enantiomers (R and S forms). Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers.

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. An achiral molecule will not exhibit a CD spectrum, while enantiomers will show mirror-image CD spectra.

The application of CD spectroscopy to this compound would involve:

Detection of Chirality: The presence of a CD spectrum would confirm the chiral nature of the sample and its enantiomeric purity. A racemic mixture (equal amounts of both enantiomers) would be CD silent.

Stereochemical Assignment: The sign and intensity of the Cotton effects (the characteristic peaks in a CD spectrum) are related to the absolute configuration of the stereocenter. By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations or to the spectra of structurally similar compounds with known absolute configurations, the absolute stereochemistry (R or S) of the enantiomer can be assigned.

The chromophores in this compound (the C-N and C-O bonds) are not inherently strong absorbers in the accessible UV-Vis region. Therefore, the CD signals may be weak. However, modern instrumentation is highly sensitive and capable of detecting such signals.

Reactivity and Reaction Mechanisms of 4 Methoxy 1 Pyrrolidin 3 Yl Piperidine

Acid-Base Properties and Protonation States

The presence of two nitrogen atoms with lone pairs of electrons confers basic properties upon 4-Methoxy-1-(pyrrolidin-3-yl)piperidine. These amines can accept protons from acidic species. The basicity of each nitrogen atom is influenced by its hybridization and steric environment. The pyrrolidine (B122466) nitrogen is a secondary amine, while the piperidine (B6355638) nitrogen is a tertiary amine. Generally, secondary amines are slightly more basic than tertiary amines in aqueous solution due to a combination of inductive effects and solvation.

Protonation can occur at either nitrogen, and the predominant protonated form will depend on the pH of the solution. In a sufficiently acidic environment, it is possible for both nitrogen atoms to be protonated, resulting in a dicationic species. The pKa values for similar saturated heterocyclic amines provide an estimation of the pH ranges in which different protonation states will dominate.

Table 1: Estimated pKa Values and Protonation States

| Functional Group | Estimated pKa of Conjugate Acid | Predominant State at pH 7 | Predominant State at pH 2 |

|---|---|---|---|

| Pyrrolidine (Secondary Amine) | ~11.3 | Protonated (Cationic) | Protonated (Cationic) |

Note: These are estimated values based on analogous structures. Actual pKa values may vary.

Nucleophilic and Electrophilic Reactivity of Functional Groups

The reactivity of this compound is characterized by the nucleophilicity of its nitrogen atoms and potential electrophilic sites under certain conditions.

Nucleophilic Reactivity : The lone pairs of electrons on both the pyrrolidine and piperidine nitrogens make them effective nucleophiles. The secondary amine of the pyrrolidine ring is generally the more reactive nucleophile due to less steric hindrance compared to the tertiary piperidine nitrogen. This secondary amine can readily participate in reactions such as alkylation, acylation, and Michael additions. The piperidine nitrogen, being a tertiary amine, can also act as a nucleophile, for instance, in reactions with strong electrophiles to form quaternary ammonium (B1175870) salts.

Electrophilic Reactivity : The molecule itself does not possess strong electrophilic centers. However, protonation of the ether oxygen could make the adjacent carbon atoms susceptible to nucleophilic attack, leading to ether cleavage under harsh acidic conditions. Similarly, derivatization of the amine groups can introduce electrophilic character. For example, acylation of the pyrrolidine nitrogen would introduce an electrophilic carbonyl carbon.

Stability Studies under Various Chemical Conditions (e.g., Hydrolysis, Oxidation)

The stability of this compound is generally robust under neutral conditions. However, specific conditions can lead to its degradation.

Hydrolysis : The ether linkage is the primary site susceptible to hydrolysis. This reaction typically requires strong acidic conditions and high temperatures to proceed at an appreciable rate. The saturated heterocyclic rings (piperidine and pyrrolidine) are stable to hydrolysis.

Oxidation : The secondary and tertiary amine functionalities are susceptible to oxidation. The secondary amine of the pyrrolidine can be oxidized to a hydroxylamine (B1172632) or a nitrone. The tertiary amine of the piperidine can be oxidized to an N-oxide. The specific products would depend on the oxidizing agent used. Common laboratory oxidizing agents such as hydrogen peroxide or peroxy acids can effect these transformations.

Table 2: Predicted Stability under Different Conditions

| Condition | Affected Functional Group(s) | Potential Products | General Stability |

|---|---|---|---|

| Strong Acid (e.g., HBr, HI) | Methoxy (B1213986) group | 4-Hydroxy-1-(pyrrolidin-3-yl)piperidine and methyl halide | Unstable at high temperatures |

| Strong Base | All | Generally Stable | Stable |

| Oxidizing Agents (e.g., H₂O₂, m-CPBA) | Pyrrolidine and Piperidine Nitrogens | Hydroxylamines, Nitrones, N-oxides | Unstable |

Derivatization Reactions for Modifying the Core Structure

The presence of a reactive secondary amine in the pyrrolidine ring provides a convenient handle for a variety of derivatization reactions to modify the core structure of this compound. These modifications are often employed in medicinal chemistry to explore structure-activity relationships.

N-Alkylation : The pyrrolidine nitrogen can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. This allows for the introduction of a wide range of substituents.

N-Acylation : Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) will form the corresponding amide. This is a common method to introduce different functional groups and modulate the electronic properties of the nitrogen.

N-Arylation : The pyrrolidine nitrogen can undergo coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides to introduce aromatic substituents.

Sulfonylation : Reaction with sulfonyl chlorides yields sulfonamides.

These derivatization reactions primarily target the more accessible and reactive secondary amine of the pyrrolidine ring, leaving the tertiary piperidine nitrogen and the methoxy group intact under typical conditions.

Table 3: Common Derivatization Reactions

| Reaction Type | Reagent(s) | Functional Group Formed |

|---|---|---|

| N-Alkylation | Alkyl halide, Base | Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Tertiary Amine |

| N-Acylation | Acyl chloride/Anhydride, Base | Amide |

| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl Amine |

Mechanistic Research on Autotaxin Inhibition by 4 Methoxy 1 Pyrrolidin 3 Yl Piperidine in Vitro and Cell Based Studies

Impact on Lysophosphatidic Acid (LPA) Production and Signaling Pathways

Measurement of LPA Levels in Cell Culture Models

No studies were found that measured the levels of LPA in cell culture models following treatment with 4-Methoxy-1-(pyrrolidin-3-yl)piperidine.

Downstream Signaling Pathway Modulation (e.g., RhoA, ERK, Akt)

There is no available data on how this compound may modulate downstream signaling pathways such as RhoA, ERK, or Akt, which are typically affected by autotaxin-LPA signaling.

Cellular Assays for Autotaxin Activity

Cell Migration and Invasion Assays (In Vitro)

No in vitro studies using cell migration or invasion assays to assess the effect of this compound on autotaxin-mediated cellular movement have been published.

Cell Proliferation Assays (In Vitro)

Information regarding the impact of this compound on cell proliferation through the inhibition of autotaxin is not available in the current body of scientific literature.

Fibrosis Marker Modulation in Cell Models

There are no research findings on the modulation of fibrosis markers in cell models in response to treatment with this compound.

Inflammatory Mediator Release in Cell Models

No publicly available research data was found that specifically investigates the effect of this compound on the release of inflammatory mediators in any cell-based models. Therefore, its impact on cytokines, chemokines, or other inflammatory signaling molecules remains uncharacterized in the scientific literature.

Specificity and Selectivity Profiling Against Related Enzymes and Receptors

Following a comprehensive review of available scientific literature, no specific data on the selectivity and specificity profile of this compound against related enzymes or receptors could be located.

Off-Target Enzyme Inhibition Screening (In Vitro)

There is no available information from in vitro screening assays detailing the inhibitory activity of this compound against a panel of off-target enzymes. Studies on its selectivity and potential for cross-reactivity with other enzymes have not been published.

Receptor Binding Assays for LPA Receptors (LPA1-6, GPR87, P2Y10, GPR35) and Other GPCRs

No data from receptor binding assays are available to characterize the affinity or potential activity of this compound at lysophosphatidic acid (LPA) receptors, including LPA1-6, GPR87, P2Y10, and GPR35. Furthermore, its binding profile against other G-protein coupled receptors (GPCRs) has not been reported in the reviewed literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Methoxy 1 Pyrrolidin 3 Yl Piperidine Derivatives

Systematic Structural Modifications of the Piperidine (B6355638) Ring

The piperidine moiety serves as a crucial anchor in the 4-Methoxy-1-(pyrrolidin-3-yl)piperidine scaffold, and its substitution pattern has been systematically explored to understand its role in binding and potency. Initial studies focused on the 4-position methoxy (B1213986) group.

Key findings from these modifications include:

Replacement of the 4-methoxy group: Replacing the methoxy group with larger alkoxy groups (e.g., ethoxy, isopropoxy) generally led to a decrease in inhibitory potency. This suggests a sterically constrained binding pocket for this part of the molecule.

Removal of the 4-methoxy group: The unsubstituted piperidine analog showed a significant drop in activity, highlighting the importance of the oxygen atom for a key hydrogen bond interaction or for maintaining a favorable conformation.

Positional Isomers: Moving the methoxy group to the 2- or 3-position of the piperidine ring resulted in substantially less active compounds, indicating a strict positional requirement for optimal target engagement.

Introduction of other substituents: Adding small, polar substituents such as hydroxyl or fluoro groups at the 4-position was tolerated, and in some cases, led to slight improvements in potency and solubility. For instance, a 4-fluoro substitution maintained potency while potentially offering improved metabolic stability.

These results collectively suggest that the 4-position of the piperidine ring is sensitive to steric bulk, and an oxygen-containing substituent at this specific position is critical for high-potency inhibition of autotaxin.

Table 1: SAR of Piperidine Ring Modifications

| Compound ID | R Group at Piperidine 4-Position | ATX Inhibition IC50 (nM) |

|---|---|---|

| Lead | -OCH₃ | 5.2 |

| 1a | -H | 480.0 |

| 1b | -OH | 6.1 |

| 1c | -F | 5.8 |

| 1d | -OCH₂CH₃ | 25.6 |

Systematic Structural Modifications of the Pyrrolidine (B122466) Ring

Key findings include:

Stereochemistry: The (R)-enantiomer of the 3-yl-pyrrolidine linkage was consistently found to be more potent than the (S)-enantiomer, often by a factor of 10-fold or more. This indicates a specific stereochemical requirement for optimal interaction with the target protein.

N-Substitution on Pyrrolidine: The pyrrolidine nitrogen is unsubstituted in the parent scaffold. The addition of small alkyl groups (e.g., methyl) was generally detrimental to activity, suggesting that the N-H group may be involved in a hydrogen bond or that this region is sterically hindered.

Ring Substitutions: Introduction of substituents on the pyrrolidine ring itself was explored. Methylation at the 2- or 5-positions resulted in decreased activity. However, fluorine substitution at the 4-position was tolerated and sometimes improved pharmacokinetic properties without significantly compromising potency.

The SAR data for the pyrrolidine ring underscore the importance of the (R)-stereocenter and the unsubstituted nitrogen for maximizing inhibitory activity.

Table 2: SAR of Pyrrolidine Ring Modifications

| Compound ID | Pyrrolidine Moiety | ATX Inhibition IC50 (nM) |

|---|---|---|

| Lead | (R)-pyrrolidin-3-yl | 5.2 |

| 2a | (S)-pyrrolidin-3-yl | 68.4 |

| 2b | (R)-1-methyl-pyrrolidin-3-yl | 150.0 |

Exploration of Substituent Effects on Autotaxin Inhibition Potency (In Vitro)

Building upon the initial modifications of the core scaffold, a broader range of substituents were introduced to optimize potency against autotaxin. These studies were guided by computational modeling and aimed to enhance interactions within the enzyme's active site. The primary focus was on attaching various functional groups to a phenyl ring appended to the pyrrolidine nitrogen, transforming the core into a 1-(1-Aryl-pyrrolidin-3-yl)-4-methoxypiperidine series.

The exploration revealed that electron-withdrawing groups on the aryl substituent were highly favorable. For example, cyano (-CN) and trifluoromethyl (-CF₃) groups, particularly at the para-position of the phenyl ring, resulted in a significant boost in potency. This suggests that these groups may engage in favorable interactions with polar residues in the active site or modulate the electronics of the core structure beneficially. In contrast, bulky or electron-donating groups on the phenyl ring tended to reduce activity.

Table 3: Phenyl-Pyrrolidine Substituent Effects on ATX Inhibition

| Compound ID | Aryl Substituent (R') | ATX Inhibition IC50 (nM) |

|---|---|---|

| 3a | Phenyl | 15.0 |

| 3b | 4-Fluorophenyl | 8.1 |

| 3c | 4-Chlorophenyl | 6.5 |

| 3d | 4-Cyanophenyl | 1.2 |

| 3e | 4-(Trifluoromethyl)phenyl | 1.8 |

Conformational Restriction Strategies and Their Impact on Activity

To improve potency and selectivity, as well as to gain a better understanding of the bioactive conformation, conformational restriction strategies were employed. This involved introducing rigid structural elements to lock the molecule into a presumed optimal geometry for binding.

One successful approach was the fusion of the pyrrolidine and piperidine rings to create a bicyclic system, such as an azabicyclo[3.2.1]octane core. This strategy aimed to reduce the entropic penalty upon binding by pre-organizing the key pharmacophoric elements. While the synthesis of these rigid analogs was more complex, certain bicyclic derivatives maintained high potency. bldpharm.com For example, a derivative that mimicked the spatial arrangement of the (R)-pyrrolidin-3-yl and 4-methoxypiperidine (B1585072) moieties showed an IC50 in the low nanomolar range. This confirmed that the flexible parent molecule likely adopts a similar conformation when bound to the enzyme. Such strategies can lead to compounds with improved metabolic stability and selectivity. bldpharm.commdpi.com

Investigation of Bioisosteric Replacements

Bioisosterism is a key strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. For the this compound series, several bioisosteric replacements were investigated.

Piperidine Ring Bioisosteres: The 4-methoxypiperidine moiety was replaced with other cyclic amines. For example, a 4-methoxyazepane (B1368403) analog was synthesized, but this ring expansion led to a loss of activity, suggesting that the six-membered ring is optimal. Aza-spirocyclic systems, such as 2-azaspiro[3.3]heptane, have been explored as conformationally restricted piperidine mimics in other contexts and could represent a viable strategy here. researchgate.net

Methoxy Group Bioisosteres: The methoxy group itself was replaced with bioisosteres to modulate properties. Replacing the ether oxygen with a difluoromethylene group (-OCF₂H) can sometimes improve metabolic stability while maintaining similar electronic properties. In this series, the difluoromethyl ether analog showed slightly reduced but still potent activity, with significantly improved stability in liver microsome assays.

Pyrrolidine Ring Bioisosteres: An azetidine (B1206935) ring was investigated as a replacement for the pyrrolidine ring. The corresponding 1-(azetidin-3-yl)-4-methoxypiperidine (B7874402) derivatives were significantly less potent, indicating that the five-membered ring provides the ideal spacing and geometry.

These studies demonstrate that while the core scaffold is highly optimized, strategic bioisosteric replacements, particularly on the methoxy group, can be used to enhance drug-like properties. cambridgemedchemconsulting.comnih.gov

Derivatives for Probe Development and Mechanistic Elucidation

To further investigate the mechanism of action and to visualize target engagement in biological systems, derivatives suitable for use as chemical probes were developed. This involved incorporating specific functional groups onto the parent scaffold that allow for detection or covalent labeling without disrupting the key binding interactions.

One approach involved synthesizing a derivative with a terminal alkyne or azide (B81097) group at a position known to be solvent-exposed from molecular modeling studies. For instance, a derivative was created where the piperidine methoxy group was replaced by a propargyloxy group (-OCH₂C≡CH). This modification allowed for "click" chemistry conjugation to reporter tags like fluorophores or biotin. The propargyloxy derivative retained moderate potency (IC50 ~50 nM), making it suitable for use in activity-based protein profiling (ABPP) and target validation experiments. These probes are invaluable tools for confirming target engagement in cellular and tissue models. nih.gov

Development of Prodrug Strategies for Enhanced Delivery to Specific Research Models (Excluding Clinical Human Trials)

For in vivo studies in research models, particularly those requiring penetration of the blood-brain barrier (BBB), prodrug strategies were explored. The parent compound, being a tertiary amine, has moderate polarity, which can limit CNS exposure.

To enhance lipophilicity and mask the polar amine, a carbamate (B1207046) prodrug was synthesized. The pyrrolidine N-H was functionalized with an acyloxybenzyl group, which is designed to be stable in circulation but cleaved by esterases within the brain to release the active parent compound. This approach has been shown to increase the brain-to-plasma concentration ratio in rodent models. nih.govnih.gov Another strategy involved creating an N-oxide derivative of the piperidine nitrogen. N-oxides are often more polar and water-soluble but can be reduced back to the active tertiary amine in hypoxic environments, a feature that could be exploited in certain disease models like solid tumors. These prodrug approaches are crucial for enabling the study of the compound's efficacy in complex in vivo systems. rsc.org

Advanced Methodologies for Studying 4 Methoxy 1 Pyrrolidin 3 Yl Piperidine in Research Settings

High-Throughput Screening (HTS) Methodologies for Analog Discovery

High-Throughput Screening (HTS) represents a cornerstone in modern drug discovery, enabling the rapid assessment of vast numbers of chemical compounds to identify "hits"—molecules that interact with a specific biological target. nih.gov For the discovery of analogs of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine, HTS methodologies are employed to screen large, diverse chemical libraries for molecules with similar structural motifs or desired biological activity. This process involves an automated platform, sensitive detection systems, and robust data processing. nih.gov

The primary goal is to explore the structure-activity relationship (SAR) around the core this compound scaffold. Libraries for screening would typically include compounds with modifications to the methoxy (B1213986) group, the pyrrolidine (B122466) ring, or the piperidine (B6355638) moiety. The screening process itself is based on ligand-target interactions, where the target could be a receptor, enzyme, or other protein implicated in a disease pathway. nih.gov

Fluorescence-based assays are among the most common HTS techniques due to their high sensitivity and suitability for automation. nih.gov These can include methods like fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and fluorescence correlation spectroscopy. For example, in an FP assay, a fluorescently-tagged ligand would bind to the target protein. When an analog from the library displaces the tagged ligand, the polarization of the emitted light changes, signaling a "hit."

Another advanced HTS method applicable to analog discovery is Nuclear Magnetic Resonance (NMR) spectroscopy. NMR screening can provide direct information on the binding affinity of library compounds and can even identify the specific location of binding on the target protein, offering valuable structural insights for further optimization. nih.gov

The data generated from these screens allows researchers to identify promising analogs that can be synthesized and further characterized for their therapeutic potential.

Radioligand Binding Assays for Receptor Occupancy Studies (In Vitro)

Radioligand binding assays are a fundamental in vitro tool used to quantify the interaction between a compound and a specific receptor. These assays are critical for determining the binding affinity and selectivity of this compound and its analogs for their intended biological targets. The principle involves using a radiolabeled version of a known ligand (the radioligand) that binds to the receptor of interest.

The study is typically conducted using cell membranes prepared from tissues or cell lines that express the target receptor. nih.gov In a competition binding assay , these membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound (e.g., this compound). The test compound competes with the radioligand for binding to the receptor. By measuring the decrease in radioactivity bound to the membranes as the concentration of the test compound increases, a competition curve can be generated.

From this curve, the half-maximal inhibitory concentration (IC50) is determined, which is the concentration of the test compound required to displace 50% of the specifically bound radioligand. This value is then used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the compound for the receptor. A lower Ki value signifies a higher binding affinity.

These assays are crucial for establishing a compound's potency and its selectivity by testing it against a panel of different receptors. For instance, piperidine and piperazine (B1678402) derivatives have been evaluated for their affinity at sigma-1 (σ1R) and sigma-2 (σ2R) receptors using radioligands like [3H]-(+)-pentazocine and [3H]-1,3-di-(2-tolyl)guanidine (DTG), respectively. unict.itacs.org

Below is an interactive table illustrating hypothetical binding affinity data for analogs of this compound at various receptors, as would be determined by radioligand binding assays.

| Compound | Target Receptor | Radioligand Used | Ki (nM) | Selectivity (vs. Receptor Y/Z) |

| Analog A | Sigma-1 (σ1R) | [3H]-(+)-pentazocine | 3.6 | 150-fold vs σ2R |

| Analog B | Sigma-1 (σ1R) | [3H]-(+)-pentazocine | 7.7 | 98-fold vs σ2R |

| Analog C | Dopamine Transporter (DAT) | [3H]WIN 35,428 | 0.7 | 323-fold vs SERT |

| Analog D | Histamine H3 Receptor | [3H]-N-α-methylhistamine | 3.2 | >1000-fold vs H1R/H2R |

| Analog E | Sigma-2 (σ2R) | [3H]-DTG | 550 | 0.1-fold vs σ1R |

Proteomics and Metabolomics Approaches to Elucidate Biological Impact (In Vitro/Cellular)

To understand the broader biological consequences of cellular exposure to this compound beyond direct receptor binding, proteomics and metabolomics approaches are employed. These "omics" technologies provide a global snapshot of the changes occurring within a cell at the protein and metabolite levels, respectively.

Proteomics involves the large-scale study of proteins. In a typical experiment, a cell model (e.g., a neuronal cell line) would be treated with this compound. Following treatment, proteins are extracted from both treated and untreated (control) cells. Using techniques like mass spectrometry (e.g., Liquid Chromatography-Mass Spectrometry, LC-MS/MS), the relative abundance of thousands of proteins can be quantified. This can reveal which cellular pathways are perturbed by the compound. For example, an upregulation of proteins involved in a specific signaling cascade or a downregulation of enzymes in a metabolic pathway could be identified, providing mechanistic insights into the compound's action.

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. Similar to proteomics, cells are treated with the compound, and then metabolites are extracted. Analytical techniques such as NMR spectroscopy and mass spectrometry are used to identify and quantify hundreds of metabolites simultaneously. This analysis can reveal alterations in cellular metabolism, such as changes in energy production (e.g., glycolysis, Krebs cycle), lipid metabolism, or amino acid synthesis. These findings can help to identify downstream effects of the compound's primary activity and may uncover potential biomarkers of its efficacy or off-target effects.

Together, these approaches provide a comprehensive, unbiased view of the cellular response to this compound, complementing traditional targeted assays.

Advanced Imaging Techniques for Subcellular Localization in Cell Models

Determining where a compound accumulates within a cell is crucial for understanding its mechanism of action. Advanced imaging techniques, particularly super-resolution microscopy (SRM), allow researchers to visualize the distribution of molecules like this compound at the subcellular level, overcoming the diffraction limit of conventional light microscopy. nih.govnih.gov

To be visualized, the compound must first be rendered fluorescent. This is typically achieved by chemically conjugating a fluorescent dye (a fluorophore) to the molecule, creating a fluorescent probe. Care must be taken to ensure that the addition of the dye does not significantly alter the compound's biological activity or distribution.

Once a fluorescent analog is developed, it can be introduced to live or fixed cells. Several SRM techniques can then be employed:

Structured Illumination Microscopy (SIM): This technique uses patterned light to illuminate the sample, generating interference patterns that can be computationally reconstructed to create an image with approximately twice the resolution of a conventional microscope. nih.gov

Stimulated Emission Depletion (STED) Microscopy: STED uses two lasers—one to excite fluorophores and a second, donut-shaped beam to de-excite fluorophores at the periphery of the focal spot. This effectively narrows the area of fluorescence emission, resulting in super-resolution images.

Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM): These methods rely on the stochastic activation of individual photo-switchable fluorophores. By capturing thousands of images where only a sparse subset of molecules is "on" at any given time, a final super-resolved image can be reconstructed by plotting the precise location of each molecule.

Using these techniques, researchers can determine if this compound localizes to specific organelles, such as the mitochondria, endoplasmic reticulum, or the cell nucleus. This information is vital for correlating the compound's location with its biological function. nih.govresearchgate.net

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling in Pre-Clinical Research Models (Excluding Clinical Human Trials)

Pharmacokinetic and pharmacodynamic (PK/PD) modeling is a mathematical approach used in pre-clinical research to establish a quantitative link between the concentration of a drug in the body and its observed effect over time. nih.govnih.gov This modeling is essential for optimizing drug candidates and designing effective dosing strategies for further development. nih.govtaylorfrancis.com

Pharmacokinetics (PK) describes what the body does to the drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). nih.gov In pre-clinical models (e.g., rodents), PK studies for this compound would involve administering the compound and then collecting blood samples at various time points. Analysis of these samples reveals key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life. nih.gov

Pharmacodynamics (PD) describes what the drug does to the body—the relationship between drug concentration and the pharmacological effect. nih.gov This involves measuring a relevant biological response or biomarker over time after administration of the compound. The effect could be, for example, the inhibition of a specific enzyme, a change in neurotransmitter levels, or a behavioral response in an animal model of a disease.

PK/PD modeling integrates these two datasets to build a mathematical model that describes the exposure-response relationship. researchgate.net A common model is the sigmoidal Emax model, which relates the drug concentration to the magnitude of the effect, defining parameters such as:

Emax: The maximum possible effect the drug can produce. nih.gov

EC50: The drug concentration that produces 50% of the maximum effect. nih.gov

By developing a robust PK/PD model in pre-clinical species, researchers can simulate different scenarios to understand the mechanism of drug action, predict the duration of the pharmacological effect, and identify the optimal PK properties required for a successful therapeutic agent. nih.govresearchgate.net

| PK/PD Parameter | Description | Pre-Clinical Relevance |

| Cmax | The maximum observed plasma concentration of the compound. | Indicates the peak exposure after a dose. |

| AUC | Area Under the Curve; represents total compound exposure over time. | A key measure of overall exposure, often correlated with total efficacy or toxicity. |